molecular formula C11H12O2 B1322351 Cyclopropyl 2-methoxyphenyl ketone CAS No. 400614-05-3

Cyclopropyl 2-methoxyphenyl ketone

Cat. No.: B1322351
CAS No.: 400614-05-3
M. Wt: 176.21 g/mol
InChI Key: XOAIYFSKASLHHH-UHFFFAOYSA-N
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Description

Cyclopropyl 2-methoxyphenyl ketone is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclopropyl group attached to a 2-methoxyphenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2-methoxyphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2-methoxybenzoyl chloride under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2-methoxyphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: 2-methoxybenzoic acid.

    Reduction: Cyclopropyl 2-methoxyphenyl alcohol.

    Substitution: Various substituted phenyl ketones depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl 2-methoxyphenyl ketone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cyclopropyl 2-methoxyphenyl ketone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Cyclopropyl 4-methoxyphenyl ketone: Similar structure but with the methoxy group at the 4-position.

    Cyclopropyl phenyl ketone: Lacks the methoxy group, leading to different reactivity and applications.

    Cyclopropyl 2-thienyl ketone: Contains a thiophene ring instead of a benzene ring.

Uniqueness: Cyclopropyl 2-methoxyphenyl ketone is unique due to the presence of both the cyclopropyl and methoxy groups, which influence its chemical behavior and potential applications. The position of the methoxy group (at the 2-position) also differentiates it from other similar compounds, affecting its reactivity and interactions.

Properties

IUPAC Name

cyclopropyl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAIYFSKASLHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625314
Record name Cyclopropyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400614-05-3
Record name Cyclopropyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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